molecular formula C22H21BrN2O B3482990 6-BROMO-2-(3,4-DIMETHYLPHENYL)-4-(PYRROLIDINE-1-CARBONYL)QUINOLINE

6-BROMO-2-(3,4-DIMETHYLPHENYL)-4-(PYRROLIDINE-1-CARBONYL)QUINOLINE

Cat. No.: B3482990
M. Wt: 409.3 g/mol
InChI Key: UHGVOTBLNVWBPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-BROMO-2-(3,4-DIMETHYLPHENYL)-4-(PYRROLIDINE-1-CARBONYL)QUINOLINE is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This particular compound features a bromine atom at the 6th position, a 3,4-dimethylphenyl group at the 2nd position, and a pyrrolidine-1-carbonyl group at the 4th position of the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-BROMO-2-(3,4-DIMETHYLPHENYL)-4-(PYRROLIDINE-1-CARBONYL)QUINOLINE typically involves multi-step organic reactions. One common synthetic route includes:

    Bromination: Introduction of a bromine atom at the 6th position of the quinoline ring using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Friedel-Crafts Acylation: Attachment of the 3,4-dimethylphenyl group at the 2nd position using an acyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl3).

    Amidation: Introduction of the pyrrolidine-1-carbonyl group at the 4th position through an amidation reaction using pyrrolidine and a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring, forming corresponding carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of new quinoline derivatives with different functional groups.

Scientific Research Applications

6-BROMO-2-(3,4-DIMETHYLPHENYL)-4-(PYRROLIDINE-1-CARBONYL)QUINOLINE has several applications in scientific research:

    Medicinal Chemistry: Used as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.

    Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its structural features.

    Chemical Biology: Utilized in the design of chemical probes for studying biological pathways and mechanisms.

    Industrial Applications: Potential use in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 6-BROMO-2-(3,4-DIMETHYLPHENYL)-4-(PYRROLIDINE-1-CARBONYL)QUINOLINE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrrolidine-1-carbonyl group play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The compound may also interfere with cellular pathways, affecting processes like cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-DIMETHYLPHENYL)-4-(PYRROLIDINE-1-CARBONYL)QUINOLINE: Lacks the bromine atom at the 6th position.

    6-BROMO-2-PHENYL-4-(PYRROLIDINE-1-CARBONYL)QUINOLINE: Lacks the methyl groups on the phenyl ring.

    6-BROMO-2-(3,4-DIMETHYLPHENYL)QUINOLINE: Lacks the pyrrolidine-1-carbonyl group.

Uniqueness

The presence of the bromine atom, the 3,4-dimethylphenyl group, and the pyrrolidine-1-carbonyl group in 6-BROMO-2-(3,4-DIMETHYLPHENYL)-4-(PYRROLIDINE-1-CARBONYL)QUINOLINE makes it unique. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

[6-bromo-2-(3,4-dimethylphenyl)quinolin-4-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BrN2O/c1-14-5-6-16(11-15(14)2)21-13-19(22(26)25-9-3-4-10-25)18-12-17(23)7-8-20(18)24-21/h5-8,11-13H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHGVOTBLNVWBPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)N4CCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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